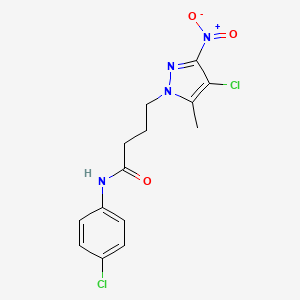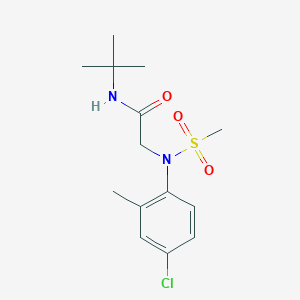![molecular formula C21H20N2OS B5204641 4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)
4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 4-MTA and is a member of the benzamide family of compounds. In
Mecanismo De Acción
The mechanism of action of 4-MTA is not fully understood, but it is believed to involve the inhibition of the reuptake of neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are complex and varied. Some of the reported effects include increased energy, euphoria, and heightened sensory perception. However, there are also potential negative effects, including increased heart rate and blood pressure, dehydration, and potential damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-MTA for lab experiments is its ability to impact neurotransmitter release, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, there are also limitations to the use of 4-MTA in lab experiments, including the potential for negative side effects and the need for careful handling and storage due to its toxicity.
Direcciones Futuras
There are many potential future directions for research into 4-MTA. One area of interest is in the development of new treatments for mood disorders and other mental health conditions. Additionally, research into the potential use of 4-MTA in the treatment of addiction and substance abuse is also an area of interest. Finally, there is potential for further research into the biochemical and physiological effects of 4-MTA, as well as its potential impact on other neurotransmitters and brain chemistry.
Conclusion:
In conclusion, 4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide is a complex and potentially useful compound for scientific research. While there are limitations to its use, the potential applications of 4-MTA in the fields of neuroscience, mental health, and addiction treatment make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 4-MTA involves the reaction of 4-chlorobenzyl chloride with 4-pyridinemethanethiol in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product. The synthesis of 4-MTA is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
4-MTA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 4-MTA has been shown to have an impact on the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 4-MTA in the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-2-8-20(9-3-16)25-15-18-4-6-19(7-5-18)21(24)23-14-17-10-12-22-13-11-17/h2-13H,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCRXONHXFNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)

